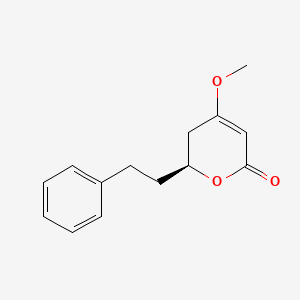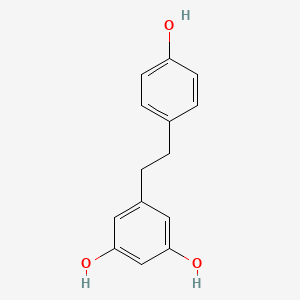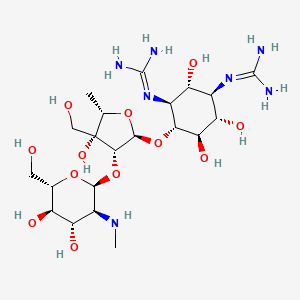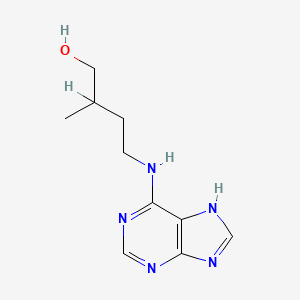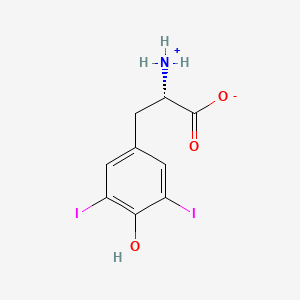
Dinactin
説明
科学的研究の応用
Dinactin Biosynthesis and Fermentation Optimization
This compound, a macrotetrolide antibiotic, has garnered interest due to its potential immunosuppressive properties. Research by He et al. (2016) focused on developing a fermentation platform for this compound production. They found that pH control, sodium succinate feeding, and glucose-feeding strategies significantly increased this compound production. Furthermore, engineering a strain to overexpress the nonS gene boosted this compound yield, indicating potential for large-scale production (He et al., 2016).
This compound's Antimicrobial Properties
This compound has been evaluated against Mycobacterium tuberculosis, demonstrating significant bactericidal activity. Hussain et al. (2019) reported its effectiveness against various clinical isolates, including multidrug-resistant strains. Additionally, this compound showed synergy with certain anti-TB drugs, supporting its potential in combination therapies (Hussain et al., 2019).
This compound's Effect on Cellular Processes
Studies have explored this compound's impact on cellular processes such as potassium transport in chloroplasts. Pflugshaupt and Bachofen (1972) investigated how this compound influences chloroplast reactions by altering the permeability for potassium, thus impacting various chloroplast functions (Pflugshaupt & Bachofen, 1972).
Nutrient Optimization for this compound Production
Zhou et al. (2015) focused on optimizing nutrients for this compound production by a marine Streptomyces sp. They achieved significant improvements in this compound production through medium optimization and precursor stimulation, which is essential for potential industrial applications (Zhou et al., 2015).
This compound as an Antitumor Antibiotic
Recent studies have revealed this compound's promise as an antitumor antibiotic. Rawangkan et al. (2022) discovered that this compound suppresses cell growth in non-small cell lung cancer by inducing the G0/G1 phase and reducing cancer stemness properties, indicating its potential in NSCLC therapy (Rawangkan et al., 2022).
作用機序
Target of Action
Dinactin, also known as GNF-Pf-90, primarily targets the Wnt/β-catenin signaling pathway in cancer cells . This pathway plays a crucial role in cell proliferation and differentiation, and its hyperactivation has been associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting the Wnt/β-catenin signaling pathway . It selectively inhibits the proliferation of certain cancer cells in an apoptosis-independent manner . This compound blocks the G1/S progression of the cell cycle and decreases the expression of cyclins A, B, and D3, and cdk2 protein expression .
Biochemical Pathways
This compound affects the Wnt/β-catenin signaling pathway, which is a key regulator of cell growth and differentiation . By inhibiting this pathway, this compound suppresses cell growth through the induction of the G0/G1 phase associated with the down-regulation of cyclins A, B, and D3, and cdk2 protein expression .
Pharmacokinetics
It is known that this compound suppresses cell growth at concentrations ranging from 01–1 µM . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cellular proliferation in various cancer cells, induction of cell cycle arrest, and reduction of clonogenic survival . This compound also inhibits cell migration and invasion, and blocks the Wnt/β-catenin signaling pathway, thereby effectively suppressing the growth of cancer cells .
生化学分析
Biochemical Properties
Dinactin plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to suppress cell growth through the induction of the G0/G1 phase associated with the down-regulation of cyclins A, B, and D3, and cdk2 protein expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit cellular proliferation in various cancer cells, induce cell cycle arrest and apoptosis, reduce clonogenic survival, inhibit cell migration and invasion, and block the Wnt/β-catenin signaling pathway .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound has been shown to damage bacterial membranes, resulting in the release of bioactive compounds from the bacteria. It also stimulates mitochondrial ATPase activity and causes rapid hydrolysis of ATP, resulting in mitochondrial dysfunction in bacteria .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dinactin involves the conversion of 2,4-dichlorobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "2-amino-5-chlorobenzophenone", "thionyl chloride", "dimethylformamide", "triethylamine", "sodium hydride", "methyl iodide", "anhydrous ether", "hydrochloric acid", "sodium hydroxide", "n-butyl lithium", "diethyl carbonate", "palladium on carbon" ], "Reaction": [ "2,4-dichlorobenzoic acid is treated with thionyl chloride and dimethylformamide to form the corresponding acid chloride intermediate.", "The acid chloride is reacted with 2-amino-5-chlorobenzophenone in the presence of triethylamine to form the corresponding amide.", "The amide is then treated with sodium hydride and methyl iodide to form the N-methylated amide intermediate.", "The N-methylated amide is then treated with anhydrous ether and hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "The free base is then treated with n-butyl lithium and diethyl carbonate to form the corresponding lithium enolate intermediate.", "The lithium enolate is then reacted with 2-bromo-4-methylbenzoic acid in the presence of palladium on carbon to form the final product, Dinactin." ] } | |
CAS番号 |
20261-85-2 |
分子式 |
C42H68O12 |
分子量 |
765.0 g/mol |
IUPAC名 |
(1S,2R,5R,7R,10S,11S,14S,16S,19S,20R,23R,25R,28S,29S,32S,34S)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |
InChI |
InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3/t23-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-/m0/s1 |
InChIキー |
ZBDGIMZKOJALMU-MTEJSUMRSA-N |
異性体SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@H](O5)[C@H](C(=O)O1)C)C)C)CC)C)C)C |
SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C |
正規SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C |
外観 |
Solid powder |
| 20261-85-2 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dinactin; NSC 63925; NSC-63925; NSC63925 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dinactin?
A1: this compound is an ionophore, meaning it facilitates the transport of ions across cell membranes. [, , , , , ] More specifically, this compound exhibits a high affinity for potassium ions (K+), forming complexes that readily pass through lipid bilayers. [, ] This disrupts the natural ion gradients across the membrane, affecting various cellular processes. [, , ]
Q2: How does this compound affect cancer cells?
A2: In several cancer cell lines, this compound has been shown to:
- Inhibit cell proliferation: this compound can induce cell cycle arrest at the G0/G1 phase, effectively halting cell division. [, ] This effect is linked to the downregulation of cyclins A, B, and D3, and cdk2 protein expression, which are crucial regulators of cell cycle progression. []
- Suppress cancer stemness: this compound has demonstrated an ability to reduce both the number and size of tumorspheres, which are indicators of cancer stem cell (CSC) activity. [] This effect is attributed to the downregulation of CSC markers like ALDH1A1, Nanog, Oct4, and Sox2. []
- Trigger apoptosis: While not the primary mechanism, some studies suggest this compound can induce apoptosis in certain cancer cell lines. [, ]
Q3: Does this compound affect immune cells?
A3: Yes, this compound can impact immune responses. Studies show it inhibits T-cell proliferation and cytokine production, including IL-4 and IL-5, which are involved in inflammatory responses. [, ] This suggests a potential role for this compound as an immunosuppressant. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C42H68O12, and its molecular weight is 753.0 g/mol. [, ]
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Several spectroscopic methods are employed for this compound characterization:
- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information, including characteristic proton signals that help differentiate this compound from its homologs (nonactin, monactin, trinactin, tetranactin). [, ]
- Raman Spectroscopy: This technique helps analyze conformational changes in this compound upon complexation with different cations. [, ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify this compound and its homologs within complex mixtures. [, ]
Q6: What is known about the stability of this compound?
A6: this compound can be degraded by microbial activity in soil, primarily via hydrolysis into its constituent hydroxycarboxylic acids. [] This suggests it has low persistence in the environment. []
Q7: Are there ways to enhance this compound production?
A7: Research suggests that the addition of specific organic acids and metal ions to the fermentation medium can influence this compound production and the ratio of its homologs:
- Organic Acids: Adding acetic, propionic, or succinic acid can alter the nonactin/monactin ratio. []
- Metal Ions: Magnesium sulfate (MgSO4) enhances macrotetrolide production, while zinc sulfate (ZnSO4) specifically boosts valinomycin production. []
Q8: Does this compound exhibit any catalytic activity?
A8: While this compound itself isn't known for direct catalytic activity, its ability to transport K+ ions across membranes can indirectly affect the activity of membrane-bound enzymes. [] For example, it has been shown to enhance mitochondrial ATPase activity, leading to increased ATP hydrolysis. []
Q9: Have there been any computational studies on this compound?
A9: Yes, computational methods have been used to:
- Model this compound-ion complexes: Simulations help understand the structural basis of ion selectivity and the energetics of complex formation. []
- Determine conformational energy: Calculations reveal the preferred conformations of this compound and its homologs. []
Q10: How does the structure of this compound relate to its activity?
A10: this compound belongs to the macrotetrolide family, which are cyclic molecules with a central cavity that binds cations. [, ] The size and flexibility of this cavity, influenced by the substituents on the macrocyclic ring, dictate the ion selectivity and binding affinity. [, ] The number of ethyl groups in the side chains (R1-R4) differentiates this compound and its homologs. [] Increasing the number of ethyl groups generally enhances the binding affinity for larger cations like K+ and Rb+. []
Q11: How is this compound typically separated and quantified?
A11: Common methods include:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with evaporative light scattering detection, is effective for separating and quantifying this compound and its homologs. []
- Thin-Layer Chromatography (TLC): TLC can be used for preliminary separation and identification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





